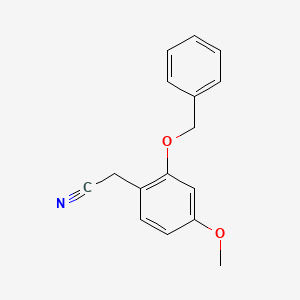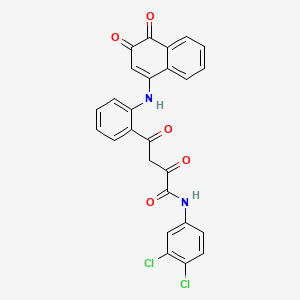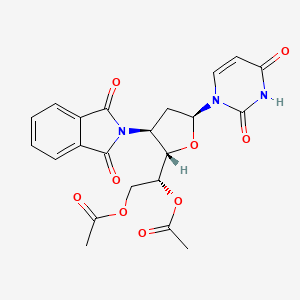![molecular formula C10H14N5O7P B12809358 [(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12809358.png)
[(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate is a nucleotide analogue. It is a crucial component in various biochemical processes, particularly in the synthesis of nucleic acids. This compound is structurally related to adenosine monophosphate (AMP) and plays a significant role in cellular metabolism and signaling.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate typically involves the phosphorylation of adenosine. The process begins with the protection of the hydroxyl groups on the ribose moiety, followed by the selective phosphorylation of the 5’-hydroxyl group using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid derivatives under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs enzymatic methods due to their high specificity and efficiency. Enzymes such as adenosine kinase can catalyze the phosphorylation of adenosine to produce this compound under mild conditions, making the process more environmentally friendly and cost-effective .
化学反应分析
Types of Reactions
[(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form adenosine diphosphate (ADP) and adenosine triphosphate (ATP).
Reduction: Reduction reactions can convert it back to adenosine.
Substitution: Nucleophilic substitution reactions can modify the phosphate group or the purine base.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. These reactions typically occur under mild to moderate conditions to preserve the integrity of the nucleotide structure .
Major Products
The major products formed from these reactions include ADP, ATP, and various modified nucleotides, depending on the specific reagents and conditions used .
科学研究应用
[(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of nucleic acids and other nucleotide analogues.
Biology: The compound is essential in studying cellular metabolism, signaling pathways, and enzyme kinetics.
Medicine: It is used in the development of antiviral and anticancer drugs due to its role in nucleic acid synthesis.
Industry: The compound is employed in the production of diagnostic reagents and biochemical assays.
作用机制
The mechanism of action of [(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate involves its incorporation into nucleic acids. It acts as a substrate for various enzymes, including DNA and RNA polymerases, which incorporate it into the growing nucleic acid chain. This incorporation can disrupt normal nucleic acid synthesis, leading to the inhibition of viral replication or cancer cell proliferation .
相似化合物的比较
Similar Compounds
- Adenosine monophosphate (AMP)
- Adenosine diphosphate (ADP)
- Adenosine triphosphate (ATP)
- Deoxyadenosine monophosphate (dAMP)
Uniqueness
[(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate is unique due to its specific structure, which allows it to be selectively incorporated into nucleic acids. This selectivity makes it a valuable tool in biochemical research and drug development .
属性
分子式 |
C10H14N5O7P |
|---|---|
分子量 |
347.22 g/mol |
IUPAC 名称 |
[(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(17)7(4(1-16)21-10)22-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m0/s1 |
InChI 键 |
LNQVTSROQXJCDD-DEGSGYPDSA-N |
手性 SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@@H]3[C@H]([C@H]([C@@H](O3)CO)OP(=O)(O)O)O)N |
规范 SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)OP(=O)(O)O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![[(2-Amino-5-ethoxyphenyl)sulfanyl]acetic acid](/img/structure/B12809314.png)





![2-Cyanobicyclo[3.2.1]oct-2-yl acetate](/img/structure/B12809351.png)

